molecular formula C7H8BrClFN B1522064 3-Bromo-5-fluorobenzylamine hydrochloride CAS No. 1189924-80-8

3-Bromo-5-fluorobenzylamine hydrochloride

Cat. No. B1522064
M. Wt: 240.5 g/mol
InChI Key: OFYIDRUSNSFKEG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzylamine hydrochloride is an organic compound with the molecular formula C7H8BrClFN . It is a derivative of the benzylamine family, characterized by the presence of an amine functional group (-NH2) attached to a phenyl group.


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluorobenzylamine hydrochloride consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a benzylamine group . The exact spatial arrangement of these substituents would depend on the specific synthesis process and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-fluorobenzylamine hydrochloride include a molecular weight of 240.5005 g/mol . It appears as a solid . Unfortunately, specific details such as melting point, boiling point, and density were not found .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives, including a compound structurally similar to "3-Bromo-5-fluorobenzylamine hydrochloride," highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Medicinal Chemistry

Research on N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, underlines the role of halogenated benzylamine derivatives in medicine, pesticides, and chemical fields. This study details an improved synthetic process with high yield and low production cost, emphasizing the utility of such compounds in diverse chemical syntheses (Wang Ling-ya, 2015).

Environmental Applications

An examination of layered double hydroxides (LDHs) for removing halogen elements from aqueous solutions, including bromine and fluorine compounds, provides insights into environmental applications. This study suggests the potential use of halogenated benzylamine derivatives in environmental remediation, demonstrating the adsorption capabilities of LDHs towards various anions and oxyanions of halogen elements (Theiss, Couperthwaite, Ayoko, & Frost, 2014).

Antimicrobial and Antitubercular Activities

Synthesis and evaluation of 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, prepared from halogenated compounds similar to "3-Bromo-5-fluorobenzylamine hydrochloride," reveal their potential antimicrobial and antitubercular activities. This research underscores the importance of halogenated benzylamines in developing new therapeutic agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Safety And Hazards

3-Bromo-5-fluorobenzylamine hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYIDRUSNSFKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzylamine hydrochloride

CAS RN

1189924-80-8
Record name (3-bromo-5-fluorophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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